Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate is a chemical compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications as a pharmacological agent. The presence of the tert-butyl carbamate group provides stability and protection to the amine functionality, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate typically involves the protection of the amine group in 2-azabicyclo[4.1.0]heptane. One common method involves the reaction of 2-azabicyclo[4.1.0]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting bicyclic amine, followed by its protection using tert-butyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or modified bicyclic structures.
Scientific Research Applications
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmacologically active compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with biological receptors or enzymes. The bicyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate
- Tert-butyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(2-azabicyclo[4.1.0]heptan-6-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-6-12-8(11)7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
KDYRDBVOOUHWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCNC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.